molecular formula C13H19N B13496649 3-Benzylcyclohexanamine

3-Benzylcyclohexanamine

Cat. No.: B13496649
M. Wt: 189.30 g/mol
InChI Key: XMPDAIWTBMSFRC-UHFFFAOYSA-N
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Description

3-Benzylcyclohexanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclohexanamine, where a benzyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylcyclohexanamine typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield secondary amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products:

    Oxidation: Benzylcyclohexanone or benzylcyclohexanal.

    Reduction: Secondary amines.

    Substitution: Nitrobenzylcyclohexanamine or bromobenzylcyclohexanamine.

Scientific Research Applications

Chemistry: 3-Benzylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a model compound for studying amine reactivity and interactions with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Benzylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the benzyl group, making it less lipophilic and less reactive in certain chemical reactions.

    Benzylamine: Lacks the cyclohexane ring, resulting in different reactivity and biological activity.

    N-Benzylcyclohexylamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness: 3-Benzylcyclohexanamine is unique due to the presence of both the benzyl group and the cyclohexane ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-benzylcyclohexan-1-amine

InChI

InChI=1S/C13H19N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2

InChI Key

XMPDAIWTBMSFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CC2=CC=CC=C2

Origin of Product

United States

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